molecular formula C₂₉H₂₄D₃N₇O₄S B1147107 6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine CAS No. 1795011-57-2

6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine

Katalognummer: B1147107
CAS-Nummer: 1795011-57-2
Molekulargewicht: 572.65
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine is a useful research compound. Its molecular formula is C₂₉H₂₄D₃N₇O₄S and its molecular weight is 572.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C24H26N6O4S (considering the deuterium substitution)
  • Molecular Weight : Approximately 482.57 g/mol

The structure features a quinazolinamine core, a triazole moiety, and a furanyl group, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound involves several steps including:

  • Formation of the quinazolinamine core.
  • Introduction of the triazole and furanyl groups via coupling reactions.
  • Incorporation of the methylsulfonyl ethylamino side chain.

This multi-step synthesis is crucial for achieving the desired biological activity and specificity.

Antitumor Activity

Recent studies have indicated that compounds similar to this structure exhibit significant antitumor properties. For instance, derivatives containing quinazoline and triazole rings have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways.

Antimicrobial Properties

Research has demonstrated that related compounds exhibit potent antimicrobial activity against both gram-positive and gram-negative bacteria. For example, compounds with similar structural motifs were evaluated for their Minimum Inhibitory Concentration (MIC) against pathogens like E. coli and Staphylococcus aureus. The observed MIC values suggest that these compounds can effectively inhibit bacterial growth, making them potential candidates for antibiotic development.

CompoundTarget BacteriaMIC (µg/mL)Zone of Inhibition (mm)
Compound AE. coli7.8131 ± 0.12
Compound BS. aureus15.6225 ± 0.10
Compound CK. pneumoniae31.2520 ± 0.15

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of various enzymes involved in metabolic pathways. For example, it has shown activity against enzymes such as:

  • Dihydrofolate reductase (DHFR) : Important in DNA synthesis.
  • α-glucosidase : Relevant in carbohydrate metabolism.

Inhibition assays have revealed that modifications in the side chains significantly affect enzyme binding affinity and specificity.

Case Studies

  • Anticancer Efficacy : A study involving the administration of this compound in xenograft models demonstrated a reduction in tumor size compared to controls, indicating its potential as a therapeutic agent.
  • Antimicrobial Testing : In vitro studies comparing this compound with standard antibiotics showed enhanced efficacy against resistant strains of bacteria.

Eigenschaften

IUPAC Name

N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-6-[5-[[2-(trideuteriomethylsulfonyl)ethylamino]methyl]furan-2-yl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N7O4S/c1-19-13-21(4-7-26(19)39-22-9-11-36-28(15-22)32-18-34-36)35-29-24-14-20(3-6-25(24)31-17-33-29)27-8-5-23(40-27)16-30-10-12-41(2,37)38/h3-9,11,13-15,17-18,30H,10,12,16H2,1-2H3,(H,31,33,35)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMNYGOVNWWFKF-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CNCCS(=O)(=O)C)OC5=CC6=NC=NN6C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OC5=CC6=NC=NN6C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.